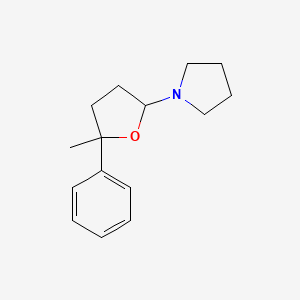![molecular formula C5H3N3O2S2 B14481483 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine CAS No. 64578-84-3](/img/structure/B14481483.png)
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding thiazole derivatives . Another approach involves the use of copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs large-scale synthesis techniques that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.
Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms, but with a different ring structure.
Uniqueness
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine is unique due to its specific nitro and amino substituents, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
64578-84-3 |
|---|---|
Formule moléculaire |
C5H3N3O2S2 |
Poids moléculaire |
201.2 g/mol |
Nom IUPAC |
5-nitrothieno[2,3-c][1,2]thiazol-3-amine |
InChI |
InChI=1S/C5H3N3O2S2/c6-4-2-1-3(8(9)10)11-5(2)7-12-4/h1H,6H2 |
Clé InChI |
LXCVJUGAWGXMIU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=NSC(=C21)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)





